2-Ethenyl-4-ethyl-1,3-dioxolane
Description
Overview of Cyclic Acetals and Ketals as Versatile Synthetic Intermediates and Monomers
Cyclic acetals and ketals, particularly the five-membered 1,3-dioxolane (B20135) ring system, are fundamental functional groups in organic synthesis. organic-chemistry.orgnih.gov Their primary and most traditional role is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govmdpi.com The formation of a dioxolane ring renders the otherwise reactive carbonyl group inert to a wide range of reagents, especially nucleophiles and bases, allowing for chemical transformations on other parts of a complex molecule. nih.gov This protective strategy is crucial in the multi-step synthesis of natural products and pharmaceuticals. mdpi.com The acetal (B89532) or ketal can be readily removed under acidic conditions, regenerating the original carbonyl or diol functionality. nih.gov
Beyond their role in protection chemistry, 1,3-dioxolanes have emerged as important monomers in polymer science. nih.gov They can undergo cationic ring-opening polymerization (CROP) to produce polyacetals, a class of polymers with properties suitable for various applications. rsc.orgrsc.org The polymerization process is sensitive to the substitution pattern on the dioxolane ring, which dictates the monomer's reactivity and the resulting polymer's structure and properties. researchgate.net This ability to be polymerized has opened avenues for creating materials that can be degradable, offering a sustainable alternative to conventional polymers. rsc.org
Significance of Ethenyl and Ethyl Substituents on the 1,3-Dioxolane Core Structure in Chemical Research
The specific substituents on the 1,3-dioxolane ring profoundly influence its chemical behavior. In the case of 2-Ethenyl-4-ethyl-1,3-dioxolane , the ethenyl (vinyl) group at the C2 position and the ethyl group at the C4 position are of particular significance.
The ethenyl group at the C2 position is a key functional handle for polymerization. Its presence allows the molecule to participate in both radical and ionic polymerization reactions, making it a versatile monomer for creating polymers with diverse properties. The vinyl group's reactivity is modulated by the dioxolane ring itself, differing from that of other vinyl monomers. This dual reactivity (ring-opening and vinyl polymerization) makes such compounds interesting candidates for creating complex polymer architectures.
The ethyl group at the C4 position introduces a chiral center into the molecule (unless a racemic mixture of 1,2-butanediol (B146104) is used in its synthesis). This stereocenter can influence the stereochemistry of the polymerization process. Furthermore, the size and electronic nature of the C4 substituent affect the stability of the cationic intermediate formed during ring-opening polymerization, thereby influencing the polymerization rate and the equilibrium between the monomer and the polymer. researchgate.net Research on the cationic polymerization of the closely related 4-ethyl-1,3-dioxolane (B3189250) has shown that polymerization yields a polymer with alternating oxy-1-ethylethylene and oxymethylene units, indicating that bond cleavage can occur at either of the two acetal C-O bonds. researchgate.net The presence of the ethyl group also impacts the physical properties of the molecule, such as its volatility and polarity.
The combination of these two substituents suggests that this compound is a monomer with significant potential for producing functional and stereoregular polymers.
Current Research Landscape and Future Directions for this compound Chemistry
While direct research focusing exclusively on this compound is limited, the current research landscape for substituted 1,3-dioxolanes provides a clear indication of its potential and future research directions. A major area of investigation is the synthesis of functional, degradable polymers through the radical ring-opening polymerization of monomers like 2-methylene-4-phenyl-1,3-dioxolane. rsc.org These studies aim to create polymers whose backbone can be broken down under specific conditions, which is highly desirable for biomedical and environmental applications.
Furthermore, detailed studies on the cationic ring-opening polymerization of various substituted dioxolanes continue to provide fundamental insights into reaction mechanisms, including the influence of substituents on polymerization kinetics and thermodynamics. rsc.orgresearchgate.net For instance, the investigation of 4-ethyl-1,3-dioxolane polymerization revealed important thermodynamic parameters for the process. researchgate.net
Future research will likely focus on the synthesis and polymerization of multifunctional dioxolane monomers like this compound. Key research questions would include:
Synthesis and Stereochemistry: Developing efficient and stereoselective syntheses of the cis and trans isomers of this compound to study how stereochemistry affects polymerization.
Polymerization Behavior: Investigating its behavior in both cationic and radical polymerization, including copolymerization with other monomers like styrene, to create materials with tailored properties. chemrxiv.org
Material Properties: Characterizing the thermal and mechanical properties of the resulting polymers and evaluating their degradability.
The exploration of such monomers holds promise for the development of the next generation of advanced, sustainable materials.
Data Tables
Table 1: Physical and Chemical Properties of Related Dioxolane Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-Ethyl-4-methyl-1,3-dioxolane (B3021168) | 2-ethyl-4-methyl-1,3-dioxolane | C₆H₁₂O₂ | 116.16 | 4359-46-0 nih.govnist.gov |
| 4-Ethyl-1,3-dioxolane | 4-ethyl-1,3-dioxolane | C₅H₁₀O₂ | 102.13 | 29921-38-8 nih.gov |
| 2-Vinyl-1,3-dioxolane | 2-ethenyl-1,3-dioxolane | C₅H₈O₂ | 100.12 | 3984-22-3 sigmaaldrich.com |
| 4-Methyl-2-vinyl-1,3-dioxolane | 4-methyl-2-vinyl-1,3-dioxolane | C₆H₁₀O₂ | 114.14 | Not Available |
Table 2: Polymerization Data for Related Dioxolane Monomers
| Monomer | Polymerization Type | Key Findings | Reference |
|---|---|---|---|
| 4-Ethyl-1,3-dioxolane | Cationic Ring-Opening | Polymerization involves a monomer-polymer equilibrium. Bond cleavage occurs nearly randomly at the two acetal C-O bonds. | researchgate.net |
| 1,3-Dioxolane | Cationic Ring-Opening | Prone to cyclization of the polymer chains. | rsc.org |
| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening | Can be used as a controlling comonomer to produce well-defined, degradable polymers. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
82172-99-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethenyl-4-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-3-6-5-8-7(4-2)9-6/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
WHKLHIFXZJXTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(O1)C=C |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Dynamics of 2 Ethenyl 4 Ethyl 1,3 Dioxolane
Identification and Separation of Diastereomers and Enantiomers
The structure of 2-Ethenyl-4-ethyl-1,3-dioxolane contains two stereocenters at the C2 and C4 positions of the dioxolane ring. The C2 carbon is substituted with an ethenyl (vinyl) group and a hydrogen atom, while the C4 carbon bears an ethyl group and a hydrogen atom. The presence of these two chiral centers means that the compound can exist as four distinct stereoisomers. These stereoisomers comprise two pairs of enantiomers, which are diastereomeric to each other.
The diastereomers are designated as cis and trans, based on the relative orientation of the substituents on the dioxolane ring. In the cis isomer, the ethenyl and ethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.
Table 1: Stereoisomers of this compound
| Isomer Type | Specific Isomers | Relationship |
| Diastereomers | cis-2-Ethenyl-4-ethyl-1,3-dioxolane | Diastereomeric to the trans isomers |
| trans-2-Ethenyl-4-ethyl-1,3-dioxolane | Diastereomeric to the cis isomers | |
| Enantiomers | (2R,4R)-2-Ethenyl-4-ethyl-1,3-dioxolane | Enantiomer of the (2S,4S) isomer |
| (2S,4S)-2-Ethenyl-4-ethyl-1,3-dioxolane | Enantiomer of the (2R,4R) isomer | |
| (2R,4S)-2-Ethenyl-4-ethyl-1,3-dioxolane | Enantiomer of the (2S,4R) isomer | |
| (2S,4R)-2-Ethenyl-4-ethyl-1,3-dioxolane | Enantiomer of the (2S,4R) isomer |
Note: The cis isomer corresponds to the (2R,4S) and (2S,4R) pair, and the trans isomer corresponds to the (2R,4R) and (2S,4S) pair, depending on the priority of the substituents.
The separation of these isomers is a critical step for studying their individual properties. The difference in the physical properties of the cis and trans diastereomers, such as boiling point and polarity, allows for their separation using chromatographic methods. For the closely related compound 2-ethyl-4-methyl-1,3-dioxolane (B3021168), diastereomers have been successfully separated by preparative gas-liquid chromatography. The distinct spatial arrangements of the isomers cause them to interact differently with the stationary phase of a chromatography column, leading to different retention times.
Separating the enantiomeric pairs requires chiral resolution techniques. This can be achieved using chiral chromatography, where the stationary phase is itself chiral, or by derivatizing the dioxolane with a chiral resolving agent to form diastereomeric adducts that can be separated by standard chromatography.
Detailed Conformational Analysis of the Five-Membered Dioxolane Ring
Unlike six-membered rings which often adopt stable chair conformations, five-membered rings like 1,3-dioxolane (B20135) are highly flexible and exist in a state of dynamic equilibrium between various puckered conformations. This puckering serves to relieve the torsional strain that would be present in a planar conformation.
The conformational landscape of the 1,3-dioxolane ring is primarily described by two main forms: the envelope conformation (Cₛ symmetry) and the half-chair or twist conformation (C₂ symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is puckered out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three.
For the unsubstituted 1,3-dioxolane ring, these conformations are very close in energy and rapidly interconvert via a process known as pseudorotation. The barrier to this interconversion is very low, making the ring highly dynamic.
The introduction of substituents at the C2 and C4 positions significantly influences the conformational preferences of the ring. The substituents will preferentially occupy positions that minimize steric hindrance. In general, bulky substituents favor pseudo-equatorial orientations to reduce unfavorable steric interactions with other ring atoms and substituents.
For this compound, both the ethenyl group at C2 and the ethyl group at C4 will dictate the most stable conformation.
Steric Hindrance : The ethyl group is sterically more demanding than the ethenyl group. In both cis and trans isomers, the ring will pucker in a way that places the bulky ethyl group in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
Electronic Effects : The sp² hybridized carbons of the ethenyl group have different electronic properties compared to the sp³ hybridized ethyl group, though steric factors are generally dominant in determining the conformation of such rings.
The preferred conformation will be a specific twist or envelope form that best accommodates both substituents. For instance, in the trans isomer, a conformation that places both the C2-ethenyl and C4-ethyl groups in pseudo-equatorial positions would be highly favored. In the cis isomer, a balance must be struck, as one substituent will likely be forced into a less favorable pseudo-axial orientation. The final conformational equilibrium is a delicate balance of these steric demands.
Table 2: Predicted Conformational Preferences
| Isomer | Substituent at C2 | Substituent at C4 | Predicted Predominant Conformation | Primary Driving Factor |
| trans | Ethenyl | Ethyl | Twist/Envelope with both groups pseudo-equatorial | Minimization of steric strain for both bulky groups. |
| cis | Ethenyl | Ethyl | Twist/Envelope with the larger ethyl group pseudo-equatorial | Minimization of steric strain from the larger substituent. |
Dynamic Stereochemistry: Inversion and Pseudorotation Pathways
The 1,3-dioxolane ring is not static but undergoes rapid conformational changes at room temperature. The primary mechanism for this dynamic behavior is pseudorotation . This is a continuous, low-energy process where the puckering of the ring moves around the ring, allowing the envelope and twist forms to interconvert without passing through a high-energy planar intermediate.
This dynamic process means that, on the NMR timescale at ambient temperatures, the axial and equatorial protons on the C5 methylene (B1212753) group, for example, may become averaged, leading to simpler spectra. To study the specific, "frozen-out" conformations, low-temperature NMR spectroscopy is required to slow down the rate of interconversion.
In addition to pseudorotation of the ring, inversion of configuration at the C2 carbon can occur under acidic conditions. This process involves the cleavage of one of the C-O bonds to form a transient oxocarbenium ion intermediate, which can then be attacked from either face by the ring's hydroxyl group, leading to epimerization between the cis and trans diastereomers.
Mechanistic Investigations of 2 Ethenyl 4 Ethyl 1,3 Dioxolane Reactivity
Acid-Catalyzed Ring-Opening Mechanisms of 1,3-Dioxolanes
The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), which makes it susceptible to hydrolysis under acidic conditions. This characteristic reaction involves the cleavage of the acetal, leading to the formation of the parent aldehyde or ketone and the corresponding diol. For 2-ethenyl-4-ethyl-1,3-dioxolane, this reaction would yield acrolein and 1,2-butanediol (B146104). The mechanism is a well-established process that proceeds through several key steps.
The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as a hydronium ion (H₃O⁺). This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion intermediate. This cation is then attacked by a nucleophile, typically a water molecule in hydrolysis reactions. A final deprotonation step regenerates the acid catalyst and yields the final ring-opened products.
The rate of this acid-catalyzed hydrolysis is influenced by several factors, including the pH of the medium, the solvent system, and structural features of the dioxolane itself. The stability of the oxocarbenium ion intermediate is a crucial factor governing the reaction kinetics.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Rapid and reversible protonation of a ring oxygen atom. | Protonated Dioxolane |
| 2 | Rate-determining C-O bond cleavage. | Resonance-stabilized Oxocarbenium Ion |
| 3 | Nucleophilic attack by water on the carbocation. | Hemiacetal Intermediate |
| 4 | Deprotonation to yield products and regenerate the acid catalyst. | Acrolein, 1,2-Butanediol |
Radical-Mediated Transformations and Isomerization Pathways
The study of radical reactions involving 1,3-dioxolanes has revealed pathways for C-H functionalization and the formation of complex molecular architectures.
The C-2 position of the 1,3-dioxolane ring is particularly susceptible to hydrogen atom abstraction to form a dioxolan-2-yl radical. nsf.gov This radical species is stabilized by the adjacent oxygen atoms through resonance. For this compound, the formation of a radical at the C-2 position would be similarly favored.
The stability of this radical is a key factor in its subsequent reactions. While specific rearrangement studies on the 2-ethenyl-4-ethyl-1,3-dioxolanyl radical are not extensively documented, general principles suggest that rearrangements could occur, potentially involving the ethenyl group, leading to various isomeric products. The presence of the ethyl group at the C-4 position could introduce stereochemical considerations into these potential rearrangements.
Radical chain processes involving 1,3-dioxolanes have been demonstrated, particularly in the context of additions to unsaturated systems. nsf.gov A common mechanism involves the generation of the dioxolan-2-yl radical via hydrogen atom transfer (HAT) from the C-2 position to a suitable initiating radical. nsf.gov
This dioxolanyl radical can then participate in a chain reaction. For instance, it can add across an alkene's double bond. This addition generates a new carbon-centered radical, which can then propagate the chain by abstracting a hydrogen atom from another molecule of the 1,3-dioxolane. nsf.gov Such visible-light-promoted reactions highlight a pathway for the hydrofunctionalization of alkenes. nsf.gov In the case of this compound, intramolecular radical additions to the ethenyl group could also be envisioned, leading to bicyclic products.
| Radical Process Stage | Description for a Generic 1,3-Dioxolane System |
|---|---|
| Initiation | Generation of an initial radical (e.g., via photolysis) that abstracts a hydrogen from the C-2 position of the dioxolane. |
| Propagation (Step 1) | The resulting nucleophilic dioxolan-2-yl radical undergoes conjugate addition to an electron-deficient alkene. |
| Propagation (Step 2) | The new radical intermediate abstracts a hydrogen atom from another molecule of 1,3-dioxolane, regenerating the dioxolan-2-yl radical and continuing the chain. |
| Termination | Combination of any two radical species to form a stable, non-radical product. |
Reactions at the Ethenyl Moiety: Addition and Cycloaddition Chemistry
The ethenyl (vinyl) group of this compound provides a second site of reactivity, distinct from the dioxolane ring itself. This double bond can participate in a variety of addition and cycloaddition reactions.
The carbon-carbon double bond of the ethenyl group is an electron-rich region, making it susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product.
The regioselectivity of this addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. For this compound, the addition of an electrophile like H⁺ would lead to a carbocation on the carbon adjacent to the dioxolane ring. The stability of this carbocation would be influenced by the electronic effects of the attached acetal. The reaction of alkynes with electrophilic reagents is often more sluggish than the corresponding reactions of alkenes, a factor attributed to the formation of less stable vinyl cation intermediates. libretexts.org
The ethenyl group can function as a dienophile in Diels-Alder reactions, a powerful class of pericyclic reactions for forming six-membered rings. mdpi.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile in a concerted [4+2] cycloaddition. While simple alkenes are often poor dienophiles, the reactivity can be enhanced by the electronic nature of their substituents.
The this compound could react with various dienes. The electron-donating character of the dioxolane ring may influence the reactivity profile of the ethenyl dienophile. Lewis acid catalysis is often employed to promote Diels-Alder reactions involving less reactive dienophiles by lowering the energy of the LUMO of the dienophile, thereby enhancing its interaction with the diene's HOMO. nih.gov For instance, the use of BF₃·OEt₂ has been shown to effectively promote Diels-Alder reactions of vinylazaarenes. nih.gov It is plausible that similar catalytic strategies could be applied to reactions involving this compound.
Derivatization Reactions for Functional Group Interconversion on the Dioxolane Scaffolding
The reactivity of this compound offers a versatile platform for a variety of functional group interconversions. These transformations can be broadly categorized into reactions involving the ethenyl substituent and those that target the dioxolane ring itself. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical synthesis.
The ethenyl group at the 2-position is susceptible to a range of addition reactions, providing a gateway to introduce new functionalities. Conversely, the dioxolane ring, a cyclic acetal, is generally stable under neutral and basic conditions but can be cleaved under acidic conditions, a property often exploited for deprotection strategies in organic synthesis. organic-chemistry.org The presence of both these reactive sites allows for a stepwise and controlled derivatization of the parent molecule.
This section explores key derivatization reactions for the functional group interconversion on the this compound scaffolding, including detailed research findings and illustrative data.
Epoxidation of the Ethenyl Group
The carbon-carbon double bond of the ethenyl group can be readily converted into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, leading to the formation of 2-(oxiran-2-yl)-4-ethyl-1,3-dioxolane. sigmaaldrich.com The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by a variety of nucleophiles, leading to the formation of 1,2-disubstituted products. sigmaaldrich.com
The epoxidation of vinyl epoxides can also be catalyzed by metal complexes. For instance, iron-based oxygenases have been mimicked to achieve monoepoxidation of dienes. sigmaaldrich.com While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other vinyl-substituted dioxolanes.
Table 1: Representative Reaction Conditions for Epoxidation of Vinyl Dioxolanes Data based on analogous reactions of similar vinyl-substituted cyclic acetals.
| Substrate | Reagent | Solvent | Temperature (°C) | Product |
| 2-Vinyl-1,3-dioxolane | m-CPBA | Dichloromethane | 0 - 25 | 2-(Oxiran-2-yl)-1,3-dioxolane |
| 1,3-Cyclooctadiene | Fe(III) complex | Acetonitrile | 25 | 1,2-Epoxycyclooctene |
Hydroboration-Oxidation of the Ethenyl Group
The hydroboration-oxidation of the ethenyl group provides a method for the anti-Markovnikov hydration of the double bond, yielding the corresponding primary alcohol. nih.gov This two-step process involves the initial reaction with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium. nih.gov This reaction converts the ethenyl group into a 2-hydroxyethyl substituent, affording (2-(4-ethyl-1,3-dioxolan-2-yl))ethanol. The stereochemistry of the addition is syn, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond. nih.gov
Table 2: General Scheme for Hydroboration-Oxidation
| Step | Reagents | Intermediate/Product |
| 1. Hydroboration | BH₃·THF | Trialkylborane |
| 2. Oxidation | H₂O₂, NaOH | (2-(4-Ethyl-1,3-dioxolan-2-yl))ethanol |
Ozonolysis of the Ethenyl Group
Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond of the ethenyl group. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc) will yield 4-ethyl-1,3-dioxolane-2-carbaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid, 4-ethyl-1,3-dioxolane-2-carboxylic acid. This reaction provides a direct route to introduce a carbonyl or carboxyl functionality at the 2-position of the dioxolane ring.
Table 3: Products of Ozonolysis of this compound
| Workup Condition | Product |
| Reductive (e.g., DMS, Zn/H₂O) | 4-Ethyl-1,3-dioxolane-2-carbaldehyde |
| Oxidative (e.g., H₂O₂) | 4-Ethyl-1,3-dioxolane-2-carboxylic acid |
Dihydroxylation of the Ethenyl Group
The ethenyl group can be converted to a vicinal diol through dihydroxylation. This can be achieved via two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.
Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions proceed through a concerted mechanism to form a cyclic intermediate, which upon hydrolysis yields the syn-diol, (2-(4-ethyl-1,3-dioxolan-2-yl))ethane-1,2-diol.
Anti-dihydroxylation is typically achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. This two-step sequence yields the anti-diol.
Table 4: Reagents for Dihydroxylation of Alkenes
| Stereochemistry | Reagents |
| Syn-dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃/H₂O or KMnO₄ (cold, dilute, basic) |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ |
Ring-Opening of the Dioxolane Ring
The 1,3-dioxolane ring is a cyclic acetal and is susceptible to hydrolysis under acidic conditions, which cleaves the acetal to regenerate the parent carbonyl compound and the diol. organic-chemistry.org In the case of this compound, acid-catalyzed hydrolysis would yield acrolein and 1,2-butanediol. This reaction is a fundamental functional group interconversion, often utilized as a deprotection strategy in multi-step syntheses. organic-chemistry.org
The rate and efficiency of the hydrolysis are influenced by factors such as the strength of the acid catalyst, temperature, and the solvent system.
Polymerization Behavior of 2 Ethenyl 4 Ethyl 1,3 Dioxolane and Analogues
Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolanes
Cationic ring-opening polymerization (CROP) is a primary method for polymerizing 1,3-dioxolanes, proceeding through positively charged intermediates. researchgate.net This process is particularly susceptible to cyclization of the polymer chains. researchgate.netrsc.org For substituted dioxolanes like 2-ethenyl-4-ethyl-1,3-dioxolane, the polymerization is initiated by electrophilic agents that attack the oxygen atoms of the heterocyclic ring. nih.gov
Initiator Systems and Reaction Kinetics
The initiation of CROP for 1,3-dioxolanes can be achieved using a variety of electrophilic initiators, including Brønsted acids such as perchloric acid (HClO₄), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), as well as Lewis acids like aluminum trichloride (B1173362) (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄). nih.govcmu.edu Oxonium ions, for instance, the triethyloxonium (B8711484) ion, have also been successfully employed as initiators. cmu.edu
The kinetics of the polymerization are significantly influenced by reaction conditions. Studies on 1,3-dioxolane (B20135) polymerization have shown that factors such as the speed of monomer addition and the ratio of catalyst to initiator have a direct impact on the reaction kinetics and the composition of the final polymer product. researchgate.netrsc.org The polymerization often proceeds via an "Active Monomer" mechanism, where the concentration of active chain ends is kept low to suppress side reactions like cyclization. researchgate.netrsc.org However, competition with the "Active Chain End" mechanism can occur. researchgate.netrsc.org
Table 1: Common Initiator Systems for Cationic Ring-Opening Polymerization of Cyclic Ethers and Acetals
| Initiator Type | Examples |
| Brønsted Acids | HClO₄, H₂SO₄, HCl |
| Lewis Acids | AlCl₃, BF₃·OEt₂, TiCl₄ |
| Oxonium Ions | Triethyloxonium hexafluorophosphate |
This table presents examples of initiator systems commonly used for the cationic ring-opening polymerization of cyclic ethers and acetals like 1,3-dioxolanes.
Monomer-Polymer Equilibrium and Thermodynamic Parameters
The polymerization of cyclic monomers is a reversible process governed by a monomer-polymer equilibrium. The key thermodynamic factor determining the polymerizability of a cyclic monomer is the ring strain. researchgate.net Five-membered rings like 1,3-dioxolane possess moderate ring strain, which provides the enthalpic driving force for polymerization. researchgate.net
A critical concept in this equilibrium is the ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization. Above the Tc, polymerization is thermodynamically unfavorable. The thermodynamic parameters, including the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization, dictate the position of this equilibrium. For most ring-opening polymerizations, ΔH°p is negative (exothermic), driven by the relief of ring strain, while ΔS°p is also typically negative.
The formation of cyclic oligomers is a significant aspect of the CROP of 1,3-dioxolane, consistent with the Jacobson-Stockmayer theory, which describes the equilibrium between linear chains and cyclic species. researchgate.netrsc.org Increasing the monomer conversion and the monomer-to-initiator ratio tends to lead to a higher fraction of cyclic structures in the final product. researchgate.netrsc.org
Investigation of Bond Cleavage Selectivity During Polymerization
During the CROP of 1,3-dioxolanes, the propagation step involves the nucleophilic attack of a monomer on the active chain end, which is a tertiary oxonium ion. The selectivity of bond cleavage in the dioxolane ring is crucial as it determines the structure of the resulting polymer. The polymerization can proceed via two distinct mechanisms: Sₙ1, involving a dissociated carbenium ion, or Sₙ2, involving a direct nucleophilic attack on the oxonium ion. researchgate.net
Studies on the polymerization of 1,3-dioxolane have provided insights into the ring-opening mechanism. Following the initial "cationation" of the monomer and subsequent ring opening, there is a preference for the formation of a seven-membered ring, which exists in equilibrium with its open-chain form. cmu.edu This indicates a specific mode of ring cleavage and subsequent reaction with another monomer molecule. In contrast, the polymerization of the seven-membered 1,3-dioxepane (B1593757) does not proceed via enlargement to a nine-membered ring, highlighting the influence of ring size on the polymerization mechanism. cmu.edu
Radical Ring-Opening Polymerization (rROP) of Vinyldioxolanes
The presence of a vinyl group (ethenyl group) on the dioxolane ring, as in this compound, opens up the possibility of radical polymerization. Specifically, radical ring-opening polymerization (rROP) can occur, where the radical initiation leads to the opening of the cyclic structure. This method is advantageous for producing polymers with lower density changes during polymerization. researchgate.net
Mechanism and Selectivity of Ring Scission During Radical Polymerization
In the radical polymerization of vinyldioxolane monomers, there is a competition between two main pathways: vinyl addition polymerization, where the reaction proceeds through the double bond without ring opening, and radical ring-opening, where the cyclic acetal (B89532) structure is cleaved. elsevierpure.com
For instance, the hydrocarbon analogue, 2-methylene-1,3-dioxolane, yields a significant amount of ring-opened product (up to 50% at 60°C) during free-radical polymerization. elsevierpure.com The mechanism involves the addition of a radical to the exocyclic double bond, creating a radical intermediate on the carbon adjacent to the ring. This radical can then induce the scission of a C-O bond within the dioxolane ring, leading to a ring-opened polymer structure. The selectivity between vinyl addition and ring-opening is influenced by factors such as the monomer structure and the reaction temperature. elsevierpure.com For example, in the polymerization of 2-difluoromethylene-4-methyl-1,3-dioxolane, the extent of ring-opening decreases at lower temperatures. elsevierpure.com
Controlled Radical Polymerization Techniques (e.g., RAFT) for Controlled Architectures
To achieve well-defined polymer architectures with controlled molecular weights and low polydispersity, controlled radical polymerization (CRP) techniques can be employed. google.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile CRP method that is compatible with a wide range of monomers. nih.gov
Copolymerization Strategies with this compound
Copolymerization offers a versatile platform to tailor polymer properties by combining different monomer units. For a monomer like this compound, which possesses both a vinyl group for addition polymerization and a dioxolane ring that can potentially undergo ring-opening polymerization, various copolymerization strategies could be envisioned. However, specific studies detailing these strategies for this particular compound are lacking.
Alternating Copolymerization with Acceptor Monomers
Alternating copolymerization is a powerful technique to create polymers with a highly regular structure, where two different monomer units alternate along the polymer chain. This is often achieved by copolymerizing an electron-donor monomer with an electron-acceptor monomer.
While there is extensive research on the alternating copolymerization of vinyl ethers (electron-rich) with acceptor monomers, specific studies involving this compound are not found in the reviewed literature. In principle, the vinyl group of this compound could act as an electron donor, making it a candidate for alternating copolymerization with electron-acceptor monomers such as maleic anhydride (B1165640) or certain acrylates. The outcome of such a copolymerization would be highly dependent on the reactivity ratios of the comonomers and the polymerization conditions. A study on the cationic copolymerization of vinyl acetate (B1210297) with 1,3-dioxolan-4-ones demonstrated the potential for alternating structures, although this involves a different class of dioxolane derivative that undergoes ring-opening. osaka-u.ac.jp
Block and Graft Copolymer Synthesis
Block and graft copolymers are advanced polymer architectures that combine long sequences of different polymers. These materials often exhibit unique properties, such as self-assembly into ordered nanostructures.
The synthesis of block and graft copolymers containing dioxolane moieties has been reported for analogues. For instance, graft copolymers have been synthesized based on poly(1,3-dioxolane). asianpubs.org This typically involves the creation of a macromonomer of poly(1,3-dioxolane) which is then copolymerized with other monomers. asianpubs.org Similarly, block copolymers of 1,3-dioxolane and other monomers have been attempted, though challenges such as transacetalization can lead to randomization. researchgate.net
Incorporation into Complex Polymer Architectures for Advanced Materials
The unique structure of this compound suggests its potential for creating complex polymer architectures. The dioxolane ring, being a cyclic acetal, can be hydrolyzed under acidic conditions. This degradability could be exploited in the design of advanced materials, such as degradable plastics or drug delivery systems.
For example, the incorporation of cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane into polymers via radical ring-opening polymerization has been shown to confer tunable degradability. rsc.org While this compound does not polymerize via the same mechanism, the principle of incorporating a hydrolyzable acetal linkage into the polymer backbone or as a pendant group holds promise for creating functional materials. Research on other complex architectures, such as hyperbranched polymers and nanogels, has utilized monomers with cyclic structures, but again, specific examples with this compound are absent from the literature. mdpi.com
Stereocontrol in Polymerization Processes Influenced by Dioxolane Ligands and Monomers
Stereocontrol during polymerization is crucial as it dictates the tacticity of the polymer, which in turn significantly influences its physical and mechanical properties. The presence of chiral centers in a monomer or a catalyst can direct the stereochemistry of the polymerization.
While there is no specific research on stereocontrolled polymerization of this compound, studies on related systems offer insights. Titanium complexes derived from α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), which features a dioxolane ring, have been effectively used as catalysts for the stereoselective cationic polymerization of vinyl ethers. rsc.org These catalysts can produce highly isotactic polymers. rsc.org This suggests that chiral dioxolane structures can indeed induce stereocontrol.
Given that this compound possesses a chiral center at the 4-position of the dioxolane ring, its polymerization could potentially lead to stereoregular polymers. The ethyl group at this position could influence the approach of the incoming monomer to the propagating chain end, favoring a specific stereochemical addition. However, without experimental data, this remains a hypothesis. The stereochemistry of the polymerization would likely depend on the type of polymerization (cationic, radical, etc.) and the specific catalysts or initiators used.
Advanced Spectroscopic Elucidation of 2 Ethenyl 4 Ethyl 1,3 Dioxolane Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms.
¹H NMR Spectral Interpretation and Chemical Shift Analysis
The ¹H NMR spectrum of 2-Ethenyl-4-ethyl-1,3-dioxolane provides characteristic signals for the ethenyl, ethyl, and dioxolane ring protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the double bond.
The protons of the ethenyl group typically appear in the downfield region of the spectrum. The vinylic proton attached to the same carbon as the dioxolane ring (the CH=) is expected to resonate at a distinct chemical shift from the terminal CH₂= protons due to differing electronic environments. The coupling between these vinylic protons results in complex splitting patterns, often appearing as a doublet of doublets or a more complex multiplet, with coupling constants characteristic of cis and trans relationships.
The ethyl group protons present as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃). This classic ethyl pattern arises from the coupling between the adjacent methylene and methyl protons.
The protons on the 1,3-dioxolane (B20135) ring exhibit chemical shifts that are dependent on their position relative to the substituents. The proton at the C2 position, being an acetal (B89532) proton, is significantly deshielded and appears at a lower field compared to the protons at the C4 and C5 positions. The presence of the ethyl group at C4 further influences the chemical shifts and coupling patterns of the ring protons, often leading to complex multiplets due to diastereotopicity.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Vinylic CH= | 5.5 - 6.5 | dd or m | J (trans) = 11-18, J (cis) = 6-15, J (geminal) = 0-5 |
| Vinylic =CH₂ | 4.8 - 5.5 | m | |
| Dioxolane CH (C2) | 4.5 - 5.5 | t or dd | |
| Dioxolane CH (C4) | 3.5 - 4.5 | m | |
| Dioxolane CH₂ (C5) | 3.5 - 4.2 | m | |
| Ethyl -CH₂- | 1.4 - 1.8 | q | J = ~7 |
| Ethyl -CH₃ | 0.8 - 1.2 | t | J = ~7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.
¹³C NMR and 2D NMR Techniques for Comprehensive Structural Assignment
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon atom.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Dioxolane C2 (acetal) | 95 - 110 |
| Vinylic =CH- | 130 - 140 |
| Vinylic =CH₂ | 115 - 125 |
| Dioxolane C4 | 70 - 80 |
| Dioxolane C5 | 65 - 75 |
| Ethyl -CH₂- | 25 - 35 |
| Ethyl -CH₃ | 10 - 15 |
To definitively assign these ¹H and ¹³C signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For instance, cross-peaks in the COSY spectrum would confirm the coupling between the vinylic protons, the protons of the ethyl group, and the adjacent protons on the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. youtube.comsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. youtube.comyoutube.com
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₂O₂ = 128.17 g/mol ). Common fragmentation pathways for dioxolanes involve the cleavage of the dioxolane ring. The loss of the ethyl group (M-29) or the ethenyl group (M-27) are also probable fragmentation pathways. The base peak in the spectrum is often due to a stable fragment, which for dioxolanes can be the formation of a dioxolanyl cation.
Predicted Key Fragments in the EI-MS of this compound:
| m/z | Proposed Fragment |
| 128 | [M]⁺ |
| 113 | [M - CH₃]⁺ |
| 101 | [M - C₂H₅]⁺ |
| 99 | [M - C₂H₃]⁺ |
| 73 | [C₄H₉O]⁺ |
| 55 | [C₃H₃O]⁺ |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For a compound with the molecular formula C₇H₁₂O₂, the calculated exact mass is 128.08373 u. HRMS can confirm this elemental formula and distinguish it from other isomers with the same nominal mass. webqc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these techniques powerful tools for structural confirmation. researchgate.net
For this compound, the IR and Raman spectra would exhibit characteristic bands for the C=C double bond, C-O single bonds of the dioxolane ring, and the C-H bonds of the alkyl and vinyl groups.
C=C Stretch: A prominent band in the region of 1640-1680 cm⁻¹ in the IR and Raman spectra is characteristic of the carbon-carbon double bond in the ethenyl group.
C-O Stretch: Strong C-O stretching vibrations from the dioxolane ring are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Acetal C-O stretches often show multiple strong bands.
C-H Stretch: The spectra will show C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) hybridized carbons. The sp² C-H stretches appear above 3000 cm⁻¹, while the sp³ C-H stretches are found just below 3000 cm⁻¹.
C-H Bending: Various C-H bending vibrations for the methylene and methyl groups, as well as out-of-plane bending for the vinylic protons, will be present in the fingerprint region (below 1500 cm⁻¹).
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| =C-H Stretch | 3010 - 3095 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C=C Stretch | 1640 - 1680 | IR, Raman |
| C-O-C Stretch (acetal) | 1000 - 1200 | IR, Raman |
| C-H Bend (alkane) | 1350 - 1470 | IR, Raman |
| =C-H Bend (out-of-plane) | 910 - 990 | IR |
Chromatographic Separation and Hyphenated Techniques for Mixture Analysis (e.g., GC-MS)
The analysis of this compound, particularly within complex mixtures such as reaction products or environmental samples, relies heavily on chromatographic separation coupled with spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is the premier hyphenated technique for this purpose, offering high-resolution separation and definitive molecular identification.
The separation of this compound from its isomers and other related compounds is a significant challenge due to their similar physicochemical properties. The compound possesses two chiral centers (at C2 and C4 of the dioxolane ring), leading to the existence of four possible stereoisomers (two pairs of enantiomers). Furthermore, positional isomers and compounds with similar empirical formulas may be present in a sample.
Gas chromatography provides the necessary resolving power to separate these closely related structures. The choice of the GC column's stationary phase is critical. Nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, SE-30), separate compounds primarily based on their boiling points and van der Waals interactions. For more challenging separations, particularly of diastereomers, stationary phases with higher polarity or specific functionalities are employed. For instance, phases incorporating phenyl or cyanopropyl groups can offer different selectivity based on polarizability and dipole-dipole interactions. nih.govvurup.sk
For the separation of enantiomers, chiral stationary phases are required. nih.govyoutube.com While standard columns cannot distinguish between enantiomers, columns containing chiral selectors, such as modified cyclodextrins, can achieve separation by forming transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.gov
Once separated by the gas chromatograph, the individual compounds enter the mass spectrometer, which serves as a powerful detector. In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, provides a structural fingerprint of the molecule.
The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The analysis of these fragments helps in elucidating the structure. For instance, the fragmentation of the dioxolane ring often involves characteristic losses that can confirm the core structure, while other fragments can provide information about the substituents. While a specific, publicly available mass spectrum for this compound is not readily found, analysis of related structures provides insight. For example, the related compound 2-ethyl-4-methyl-1,3-dioxolane (B3021168) shows characteristic fragmentation patterns that help identify its structure. nist.gov
The retention index (e.g., Kovats retention index) is another crucial piece of data obtained from GC analysis. pherobase.comlotusinstruments.com It provides a standardized measure of a compound's retention time relative to a series of n-alkane standards. This value is more reproducible between different instruments and conditions than the retention time alone and is a key parameter in compound identification databases.
The table below summarizes the expected analytical data for this compound and a closely related isomer, highlighting the parameters used for their identification and separation via GC-MS.
Table 1: GC-MS Analytical Parameters for Dioxolane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Typical GC Stationary Phase for Separation |
| This compound | C7H12O2 | 128.17 | Expected fragments would include the molecular ion [M]+ at 128, and ions from the loss of the ethenyl group, ethyl group, and characteristic ring fragments. | Polydimethylsiloxane (non-polar), Polyethylene (B3416737) glycol (polar), or Chiral phases for enantiomer separation. nih.gov |
| 2-Ethyl-4-vinyl-1,3-dioxolane | C7H12O2 | 128.17 | Expected fragments would be similar to its isomer but may show different relative intensities, reflecting the different substitution pattern. | Polydimethylsiloxane (non-polar), Polyethylene glycol (polar), or Chiral phases for enantiomer separation. nih.gov |
In a typical analysis of a reaction mixture for the synthesis of this compound, GC-MS would be used to identify and quantify the desired product, unreacted starting materials (e.g., 3-penten-1-ol and formaldehyde), and any byproducts. Such byproducts could include isomers, polymers, or other related acetals. The high efficiency of modern capillary GC columns allows for the separation of these components, while the mass spectrometer provides unambiguous identification, confirming the successful synthesis and purity of the target compound. vurup.skpublisso.de
Computational Chemistry and Theoretical Modeling of 2 Ethenyl 4 Ethyl 1,3 Dioxolane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and reactivity descriptors. For a molecule like 2-ethenyl-4-ethyl-1,3-dioxolane, DFT can elucidate the interplay between the dioxolane ring, the ethyl substituent, and the reactive ethenyl (vinyl) group.
Detailed DFT studies on related heterocyclic compounds, such as 2-methoxy-1,3-dioxolane, have been performed to determine optimized geometry, vibrational frequencies, and electronic properties. Similar calculations for this compound would involve optimizing the molecule's 3D structure to find its lowest energy state. From this optimized geometry, key electronic properties can be calculated.
Key Electronic Properties and Reactivity Descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl group, making it susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the oxygen atoms of the dioxolane ring and the double bond of the ethenyl group would be expected to be regions of high electron density.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of local electron density and potential reactive sites.
Table 7.1: Illustrative DFT-Calculated Electronic Properties for a Model Dioxolane Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.2 eV | Indicates ability to accept electrons |
| HOMO-LUMO Gap | 6.3 eV | Reflects kinetic stability and chemical reactivity |
| Dipole Moment | 1.9 D | Measures overall polarity of the molecule |
| Total Energy | -425.1 Hartree | Thermodynamic stability of the optimized structure |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound would be required for precise values.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For a molecule with a non-rigid structure like this compound, which has a flexible five-membered ring and rotatable single bonds, MD simulations are invaluable.
The 1,3-dioxolane (B20135) ring is known to exist in various conformations, primarily the "envelope" and "twist" forms. MD simulations can map the potential energy surface of the molecule, revealing the relative energies of these conformers and the energy barriers between them. researchgate.net The presence of the ethyl group at the C4 position and the ethenyl group at the C2 position will influence the conformational preferences of the ring.
Key Insights from MD Simulations:
Conformational Preferences: MD simulations can determine the most stable conformations (lowest energy states) of the molecule in different environments (e.g., in a vacuum or in a solvent). This involves analyzing the distribution of dihedral angles of the ring and substituent groups over the simulation time.
Intermolecular Interactions: When simulated in a solvent or with other molecules, MD can reveal how this compound interacts with its surroundings. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions, which are crucial for understanding its physical properties and behavior in biological systems.
Structural Flexibility: Metrics such as the Root Mean Square Fluctuation (RMSF) can be calculated for each atom to quantify its mobility. This would highlight the flexibility of the ethyl and ethenyl side chains compared to the more constrained dioxolane ring.
While specific MD studies on this compound are not prominent, research on related 1,3-dioxane (B1201747) systems demonstrates the methodology. researchgate.netresearchgate.net These studies show that flexible conformers can transform into each other at room temperature, and the presence of substituents significantly impacts the energy barriers for these transformations. researchgate.netresearchgate.net
Table 7.2: Illustrative Conformational Energy Data for a Substituted Dioxolane
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (O-C-C-O) |
| Equatorial-Envelope | 0.00 | 75% | ~45° |
| Axial-Envelope | 1.50 | 10% | ~43° |
| Twist | 0.85 | 15% | ~25° |
Note: This table presents hypothetical data to illustrate the type of results obtained from conformational analysis. The actual energy values and populations depend on the specific substituents and the computational method used.
Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, such as polymerization of the vinyl group, ring-opening reactions, or cycloadditions.
By calculating the potential energy surface for a proposed reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy of the reaction, which governs its rate.
Potential Reaction Pathways for Investigation:
Electrophilic Addition to the Ethenyl Group: The double bond is a likely site for reactions. Computational modeling can compare the activation barriers for the addition of various electrophiles (e.g., H⁺, Br₂) to predict reaction outcomes and regioselectivity.
Ring-Opening Polymerization: The 1,3-dioxolane ring can undergo acid-catalyzed ring-opening. researchgate.net Theoretical calculations can elucidate the mechanism, starting with the protonation of an oxygen atom, followed by ring cleavage to form a carbocation intermediate, which can then propagate polymerization.
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles. Computational studies on nitrilimine cycloadditions, for instance, have distinguished between different mechanistic possibilities by locating the relevant transition states. researchgate.net
A computational study on the polymerization of 2-vinyl-1,3-dioxolanes found evidence for multiple propagation mechanisms, including 1,2-addition across the vinyl group and ring-opening pathways. researchgate.net Locating the transition state geometries for each step allows for a comparison of activation energies, thereby predicting the most favorable reaction channel under specific conditions.
Quantitative Structure-Activity Relationships (QSAR) in Substituted Dioxolane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a key application of computational chemistry in drug discovery and materials science. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physical property. dovepress.com
Many biologically active compounds feature the 1,3-dioxolane scaffold. researchgate.netnih.govnih.gov QSAR studies on these derivatives are crucial for designing new compounds with enhanced potency and desired properties. A typical QSAR study involves:
Dataset Assembly: A series of dioxolane derivatives with known biological activities (e.g., antifungal, antibacterial, or anticancer) is collected. nih.gov
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a selection of the most relevant descriptors to the observed biological activity. dovepress.com
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a hypothetical QSAR study including this compound, descriptors would be calculated to quantify the influence of the ethyl and ethenyl groups. A resulting QSAR model might look like the following illustrative equation:
Log(1/IC50) = a(LogP) - b(LUMO) + c(Molecular_Surface_Area) + d
This equation would suggest that biological activity (expressed as the inverse logarithm of the half-maximal inhibitory concentration, IC50) increases with hydrophobicity (LogP) and molecular size but decreases with increasing LUMO energy. Such models provide a rationale for the observed activities and guide the synthesis of new, potentially more active, dioxolane derivatives. dovepress.comnih.gov
Strategic Applications of 2 Ethenyl 4 Ethyl 1,3 Dioxolane in Advanced Chemical Synthesis and Materials Science
Precursors and Building Blocks in Complex Organic Molecule Synthesis
The dual functionality of vinyl dioxolanes like 2-ethenyl-4-ethyl-1,3-dioxolane makes them useful precursors in multi-step organic synthesis. The dioxolane moiety typically serves as a protecting group for a carbonyl functional group. This protection is crucial as it renders the carbonyl group inert to various reaction conditions, such as those involving nucleophiles or reducing agents, while transformations are carried out on other parts of the molecule.
The ethenyl (vinyl) group, on the other hand, is a versatile functional handle that can participate in a wide array of chemical reactions. For instance, related vinyl dioxolanes can react with organolithium reagents like butyllithium (B86547) to form new carbon-carbon bonds. guidechem.com Furthermore, derivatives of dioxolane can be used as stable and effective formylating reagents, reacting with Grignard and organozinc reagents to introduce an aldehyde group into a molecule in a controlled manner. organic-chemistry.org
In a process known as hydroformylation, the vinyl group can be converted into a valuable aldehyde functional group. For example, the hydroformylation of 2-vinyl-5-methyl-1,3-dioxane (B8513222) with hydrogen and carbon monoxide in the presence of a metal-ligand complex catalyst produces 3-(5'-methyl-1',3'-dioxane)propionaldehyde with high yield. google.com This transformation highlights how the vinyl group can be leveraged to build more complex molecular architectures, which are precursors to fine chemicals and pharmaceuticals.
Development of Novel Polymeric Materials with Tunable Properties for Specialized Applications
A significant application for 2-ethenyl-1,3-dioxolane and its derivatives is in the field of polymer chemistry, specifically through a process called radical ring-opening polymerization (rROP). Cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxolanes, are key monomers in this process. acs.org During polymerization, the radical attack initiates the opening of the dioxolane ring, which incorporates an ester linkage directly into the backbone of the resulting polymer. researchgate.net
This method is a powerful strategy for creating polymers with tunable degradability. By copolymerizing a vinyl dioxolane monomer with traditional vinyl monomers like methyl methacrylate (B99206) or styrene, ester groups are introduced into the polymer chain. researchgate.net These ester linkages can be cleaved by hydrolysis, breaking the polymer down into smaller, more environmentally benign fragments. This contrasts with conventional polymers like polystyrene, which have highly resilient carbon-carbon backbones. The quantity of the ring-opened monomer incorporated into the copolymer allows for precise control over the degradation rate. researchgate.net
Research on related monomers demonstrates the potential of this approach. For example, the radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane yields a polyester, and it can be copolymerized with various vinyl monomers to create materials with tailored properties. researchgate.net Similarly, ultra-high-molecular-weight poly(1,3-dioxolane) has been synthesized, exhibiting excellent mechanical properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), while retaining chemical recyclability. escholarship.org This highlights the potential for creating high-performance, sustainable materials derived from dioxolane-based monomers.
Intermediate in the Design of Functional Organic Molecules for Targeted Research
The unique structure of this compound makes it an important intermediate in the synthesis of functional organic molecules for specific research purposes. The dioxolane ring is present in numerous natural and synthetic compounds that exhibit a range of biological activities, including anticancer and antimicrobial properties. researchgate.net
The synthesis of complex heterocyclic systems often utilizes dioxolane-containing building blocks. For instance, ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates have been used to create a library of potentially bioactive 3,4-dihydro-1H- nih.govdntb.gov.uaoxazino[4,3-a]indoles. This synthetic pathway demonstrates how the dioxolane structure can be a key component in constructing larger, functional ring systems.
The vinyl group adds another layer of synthetic versatility, allowing for the introduction of the dioxolane motif into various molecular scaffolds through addition reactions, cycloadditions, or polymerization. This capability is crucial for designing molecules with specific electronic, optical, or biological functions for targeted research applications.
Exploration of Dioxolane Derivatives in Emerging Chemical Technologies
Dioxolane derivatives are being actively explored for their potential in cutting-edge chemical technologies, most notably in energy storage and renewable fuels.
Electrolyte Formulations in Battery Research
In the field of lithium-ion batteries (LIBs), electrolyte formulation is critical for performance, safety, and lifespan. Dioxolane (DOL) and its derivatives are promising components for advanced electrolytes. researchgate.net They can be used as co-solvents in electrolyte mixtures to enhance properties like ionic conductivity and thermal stability. mdpi.com For example, the electrochemical polymerization of DOL at high voltages can form a protective polymer layer on cathode materials, which reduces reactivity at the electrode-electrolyte interface and improves cycling performance. researchgate.net
Additives based on dioxolone structures have been designed to create a more stable solid electrolyte interphase (SEI) on battery electrodes. nih.govresearchgate.net For instance, fluorinated and silylated vinylene carbonate-type additives, which are dioxolone derivatives, can form a flexible and robust interface that accommodates the volume expansion of high-capacity anodes and protects cathodes, leading to significantly improved capacity retention and fast-charging capabilities. nih.govresearchgate.net
| Additive Type | Key Feature | Performance Metric | Result | Source |
|---|---|---|---|---|
| Fluorinated & Silylated Dioxolone Derivatives | Forms a stable and flexible SEI via polymeric propagation with vinyl groups | Capacity Retention | 81.5% after 400 cycles at 1 C | nih.govresearchgate.net |
| Fast Charging Capability | 1.9% capacity fading after 100 cycles at 3 C | nih.govresearchgate.net |
Bio-derived Fuels
Dioxolanes represent a promising class of bio-derived fuels and fuel additives. researchgate.net They can be synthesized from renewable feedstocks such as 2,3-butanediol, which is obtainable from the fermentation of biomass sugars. google.com The resulting dioxolane mixtures, such as 2-ethyl-2,4,5-trimethyl-1,3-dioxolane (B12834273) (TMED), exhibit excellent properties as gasoline-range fuels and diesel oxygenates. google.com
These bio-derived fuels offer several advantages over traditional oxygenates like ethanol, including higher energy density, lower water solubility, and higher flash points. google.com The properties can be tailored by reacting different renewable diols with various aldehydes and ketones. Pyrolysis studies of alkyl-substituted 1,3-dioxolanes are being conducted to understand their combustion chemistry and to design new fuel molecules with desirable properties, such as reduced soot formation. osti.gov
| Property | Value | Source |
|---|---|---|
| Density | 0.902 g/mL | google.com |
| Volumetric Net Heat of Combustion | 29.0 MJ/L | google.com |
| Water Miscibility | <0.1 g/100 mL | google.com |
| Flashpoint | 32 °C | google.com |
| Anti-Knock Index (Octane Number) | >90 | google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
